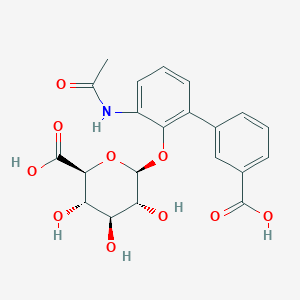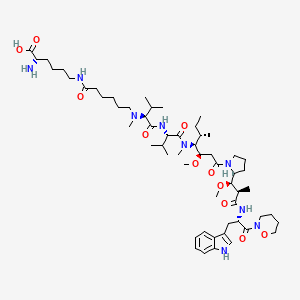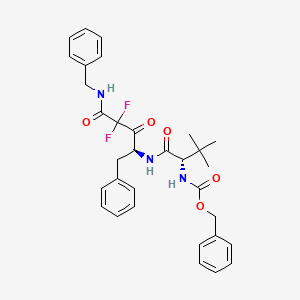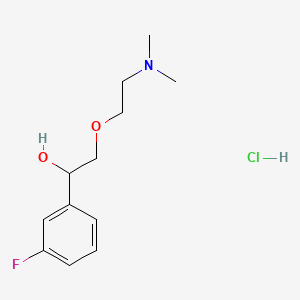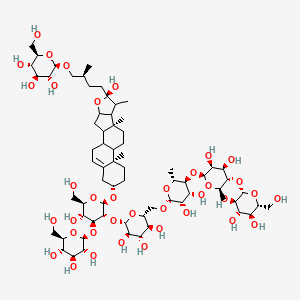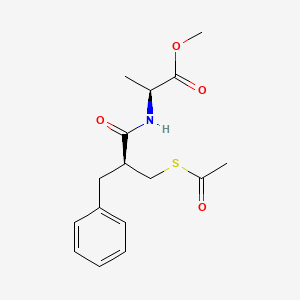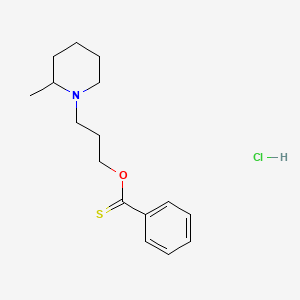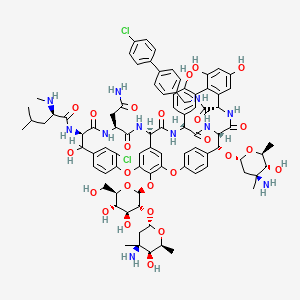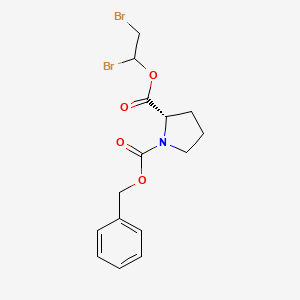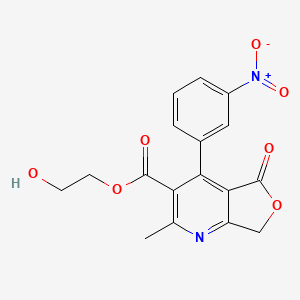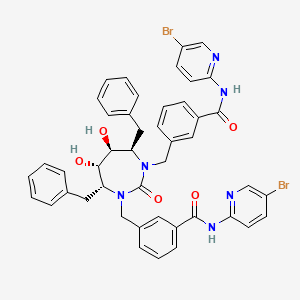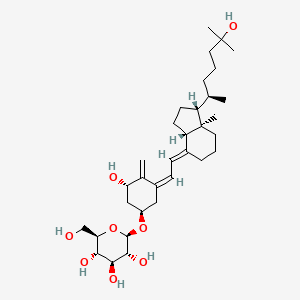
1,25-Dihydroxyvitamin D3 3-glycoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4HF9ADM3YJ, also known as 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, is a derivative of calcitriol, which is the hormonally active form of vitamin D. This compound has a molecular formula of C33H54O8 and a molecular weight of 562.78 g/mol . It is known for its significant role in calcium homeostasis and bone metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves multiple steps, starting from the precursor calcitriol. The process typically includes glycosylation reactions where a glucose moiety is attached to the calcitriol molecule. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions of temperature and pH.
Industrial Production Methods
In industrial settings, the production of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is scaled up using bioreactors that maintain optimal conditions for the glycosylation process. The use of recombinant enzymes and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3BETA
Wissenschaftliche Forschungsanwendungen
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: Researchers use it to investigate the role of vitamin D derivatives in cellular processes and gene expression.
Medicine: It is studied for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
Wirkmechanismus
The mechanism of action of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphate homeostasis . This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcitriol: The parent compound of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, known for its role in calcium homeostasis.
Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis and renal osteodystrophy.
Doxercalciferol: A synthetic vitamin D2 analog used to manage secondary hyperparathyroidism.
Uniqueness
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is unique due to its glycosylated structure, which enhances its stability and bioavailability compared to non-glycosylated analogs. This modification also allows for targeted delivery and controlled release in therapeutic applications, making it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
89497-11-0 |
|---|---|
Molekularformel |
C33H54O8 |
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1 |
InChI-Schlüssel |
UCQHUTIFFMTBFB-DAHKFYDDSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



